molecular formula C25H43N8O17P3S B1247917 3-aminobutyryl-CoA

3-aminobutyryl-CoA

Numéro de catalogue: B1247917
Poids moléculaire: 852.6 g/mol
Clé InChI: CCSDHAPTHIKZLY-RMNRSTNRSA-N
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Description

3-aminobutyryl-CoA is an aminobutanoyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-aminobutanoic acid. It derives from a butyryl-CoA and a 3-aminobutanoic acid. It is a conjugate acid of a this compound(3-).

Propriétés

Formule moléculaire

C25H43N8O17P3S

Poids moléculaire

852.6 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-aminobutanethioate

InChI

InChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13?,14-,18-,19-,20+,24-/m1/s1

Clé InChI

CCSDHAPTHIKZLY-RMNRSTNRSA-N

SMILES isomérique

CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N

SMILES canonique

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N

Origine du produit

United States

Biosynthetic Pathways of 3-aminobutyryl-coa

Formation within Lysine Degradation Pathways

In anaerobic bacteria such as Fusobacterium nucleatum and various Clostridium species, lysine serves as a source of carbon and energy. asm.orgramauniversity.ac.innih.gov The fermentation of lysine leads to the production of acetate and butyrate, with 3-aminobutyryl-CoA emerging as a key metabolic intermediate. asm.orgnih.govhmdb.ca

A crucial step in the lysine fermentation pathway is catalyzed by the enzyme 3-keto-5-aminohexanoate cleavage enzyme, also known as Kce. uniprot.orgnih.govqmul.ac.uk This enzyme is responsible for the direct formation of this compound. nih.govresearchgate.net Kce has been identified and characterized in bacteria like Fusobacterium nucleatum and Cloacimonas acidaminovorans. qmul.ac.ukmicrobialtec.comgenome.jp

The substrate for Kce, (5S)-5-amino-3-oxohexanoate (also referred to as 3-keto-5-aminohexanoate), is derived from L-lysine through a series of preceding enzymatic transformations. asm.orgnih.govresearchgate.net The initial steps in this conversion involve the action of aminomutases that rearrange the amino groups on the lysine backbone. nih.govresearchgate.net These reactions ultimately lead to the formation of L-erythro-3,5-diaminohexanoate, which is then oxidized to produce the Kce substrate, 3-keto-5-aminohexanoate. nih.govresearchgate.net

The Kce enzyme catalyzes the reversible reaction between (5S)-5-amino-3-oxohexanoate and acetyl-CoA. uniprot.orgnih.govqmul.ac.uk This reaction is a Zn2+-dependent, Claisen-like condensation. nih.govresearchgate.net In this process, 3-keto-5-aminohexanoate is cleaved, and the resulting four-carbon unit is transferred to coenzyme A, forming L-3-aminobutanoyl-CoA (this compound). qmul.ac.uk The other product of this reaction is acetoacetate. hmdb.canih.govqmul.ac.uk The mechanism involves the deprotonation of the substrate, a nucleophilic attack on acetyl-CoA, and an intramolecular transfer of the CoA moiety, culminating in a retro-Claisen reaction. nih.govnih.gov

Interactive Table 1: 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce) Details

FeatureDescription
Enzyme Name 3-Keto-5-aminohexanoate Cleavage Enzyme
Abbreviation Kce
EC Number 2.3.1.247
Reaction (5S)-5-amino-3-oxohexanoate + acetyl-CoA <=> L-3-aminobutanoyl-CoA + acetoacetate
Cofactor Zn2+
Function Involved in the anaerobic fermentation of lysine.
Organisms Fusobacterium nucleatum, Cloacimonas acidaminovorans

The formation of the direct precursor to the Kce reaction is dependent on the activity of upstream aminomutase enzymes. These enzymes play a critical role in isomerizing the lysine molecule to prepare it for subsequent degradation. asm.orguniprot.orgnih.gov

The fermentation of lysine is initiated by Lysine-2,3-aminomutase. nih.govresearchgate.net This enzyme catalyzes the interconversion of L-lysine to L-β-lysine (3,6-diaminohexanoate). nih.govnih.gov This reaction is the first step in the pathway that ultimately leads to the formation of this compound. nih.gov Lysine-2,3-aminomutase is a member of the radical SAM enzyme family and requires S-adenosylmethionine (SAM), pyridoxal 5'-phosphate (PLP), and an iron-sulfur cluster to function. nih.govwikipedia.orgexpasy.orggenome.jp

Following the action of lysine-2,3-aminomutase, β-lysine-5,6-aminomutase catalyzes the conversion of L-β-lysine to (3S,5S)-3,5-diaminohexanoate. nih.govresearchgate.netebi.ac.uk This enzyme facilitates the migration of an amino group from the 6th carbon to the 5th carbon of the hexanoate chain. ebi.ac.ukuniprot.org The activity of β-lysine-5,6-aminomutase is dependent on adenosylcobalamin (a form of vitamin B12) and PLP. ebi.ac.ukontosight.ai This rearranged six-carbon diamino-acid is then further metabolized to yield 3-keto-5-aminohexanoate, the substrate for Kce. nih.govresearchgate.net

Interactive Table 2: Upstream Enzymes in Lysine Fermentation

Enzyme NameEC NumberReactionCofactors
Lysine-2,3-aminomutase 5.4.3.2L-lysine <=> L-β-lysineS-adenosylmethionine, Pyridoxal 5'-phosphate, [4Fe-4S] cluster
β-Lysine-5,6-aminomutase 5.4.3.3L-β-lysine <=> (3S,5S)-3,5-diaminohexanoateAdenosylcobalamin, Pyridoxal 5'-phosphate

Precursor Transformation by Upstream Enzymes in Lysine Fermentation

L-Erythro-3,5-diaminohexanoate Dehydrogenase (EC 1.4.1.11)

L-Erythro-3,5-diaminohexanoate dehydrogenase, also known as L-3,5-diaminohexanoate dehydrogenase, is a key enzyme in the lysine degradation pathway. wikipedia.orgqmul.ac.uk It belongs to the family of oxidoreductases and specifically acts on the CH-NH2 group of donors with NAD+ or NADP+ as the acceptor. wikipedia.orgontosight.ai The enzyme was purified and characterized from a lysine-fermenting Clostridium species. wikipedia.org

This enzyme catalyzes the oxidative deamination of L-erythro-3,5-diaminohexanoate. The reaction requires water and NAD+ as substrates and yields (S)-5-amino-3-oxohexanoate, ammonia (NH3), NADH, and a proton (H+). wikipedia.orgqmul.ac.ukexpasy.org

Reaction: L-erythro-3,5-diaminohexanoate + H₂O + NAD⁺ ⇌ (S)-5-amino-3-oxohexanoate + NH₃ + NADH + H⁺ wikipedia.orgqmul.ac.uk

The product of this reaction, (S)-5-amino-3-oxohexanoate, is the direct precursor to this compound. hmdb.ca In the subsequent step of the lysine fermentation pathway, the enzyme 3-keto-5-aminohexanoate cleavage enzyme (Kce) catalyzes the reversible reaction between (S)-5-amino-3-oxohexanoate and acetyl-CoA. nih.govqmul.ac.uknih.gov This reaction cleaves the six-carbon precursor to yield the two four-carbon products: L-3-aminobutyryl-CoA and acetoacetate. nih.govnih.gov The enzyme from Clostridium SB4 has been shown to be highly specific for its substrates. nih.gov

The following table summarizes the enzymes and reactions leading from L-lysine to L-3-aminobutyryl-CoA.

Enzyme NameEC NumberSubstratesProducts
Lysine-2,3-aminomutase5.4.3.2L-LysineL-beta-Lysine
β-Lysine-5,6-aminomutase5.4.3.3L-beta-LysineL-erythro-3,5-diaminohexanoate
L-erythro-3,5-diaminohexanoate dehydrogenase1.4.1.11L-erythro-3,5-diaminohexanoate, NAD+, H₂O(S)-5-amino-3-oxohexanoate, NH₃, NADH, H⁺
3-keto-5-aminohexanoate cleavage enzyme (Kce)2.3.1.247(S)-5-amino-3-oxohexanoate, Acetyl-CoAL-3-aminobutyryl-CoA, Acetoacetate

Hypothetical and Alternative Biosynthetic Routes of this compound

The conversion of lysine to this compound via the action of L-erythro-3,5-diaminohexanoate dehydrogenase and 3-keto-5-aminohexanoate cleavage enzyme is the established biosynthetic pathway. nih.govresearchgate.net However, research into the metabolism of uncultivated bacteria has revealed alternative pathways for the subsequent metabolism of this compound, suggesting metabolic diversity in lysine fermentation. nih.gov

In the well-established route, this compound is deaminated by the enzyme this compound ammonia-lyase (Kal) to form crotonyl-CoA. nih.govhmdb.caresearchgate.net However, analysis of the genome of "Candidatus Cloacamonas acidaminovorans," a bacterium known to ferment lysine, showed the absence of the kal gene. nih.gov This finding prompted the investigation into an alternative metabolic fate for this compound in this organism. nih.gov

A novel acyl-CoA beta-transaminase, designated as Kat, was discovered and characterized from a metagenome. nih.gov This enzyme presents a variant route for lysine fermentation. Instead of deamination, Kat catalyzes the transfer of the amino group from this compound to an α-keto acid. nih.govresearchgate.net Specifically, it converts this compound and α-ketoglutarate into acetoacetyl-CoA and glutamate. nih.gov This represents a significant alternative in the degradation of this compound, diverging from the canonical pathway. nih.govresearchgate.net While this is an alternative degradation pathway rather than a biosynthetic one, it highlights the metabolic versatility surrounding the this compound hub. The presence of this alternative pathway in organisms from two different bacterial divisions suggests it may be more widespread. nih.govresearchgate.net

Further research has also proposed the use of this compound in engineered biosynthetic pathways, such as for the production of butadiene, where a this compound deaminase is a potential enzymatic step. google.com

The following table details the enzymes involved in the canonical and alternative degradation pathways of this compound.

PathwayEnzyme NameEC NumberSubstratesProducts
Canonical Degradation This compound ammonia-lyase (Kal)4.3.1.14L-3-aminobutyryl-CoACrotonyl-CoA, NH₃
Alternative Degradation Acyl-CoA beta-transaminase (Kat)Not AssignedL-3-aminobutyryl-CoA, α-KetoglutarateAcetoacetyl-CoA, L-Glutamate

The Metabolic Crossroads of this compound: Degradation and Beyond

The metabolic fate of this compound, a key intermediate in the breakdown of lysine, is a critical juncture leading to the production of various essential compounds. This article delves into the enzymatic degradation of this compound and the subsequent metabolic pathways of its products.

Enzymology and Reaction Mechanisms Involving 3-aminobutyryl-coa

Mechanistic Insights into 3-keto-5-aminohexanoate Cleavage Enzyme (Kce)

The 3-keto-5-aminohexanoate cleavage enzyme (Kce) is a pivotal enzyme involved in the anaerobic fermentation of lysine. nih.govresearchgate.net It catalyzes the reversible reaction between (5S)-5-amino-3-oxohexanoate and acetyl-CoA to produce L-3-aminobutanoyl-CoA and acetoacetate. microbialtec.comgenome.jp This enzyme belongs to the beta-keto acid cleavage enzyme (BKACE) family. genome.jp

Structural and biochemical analyses have provided insights into the catalytic mechanism of Kce. nih.gov Although the enzyme exhibits a TIM barrel fold similar to class II aldolases, the reaction it catalyzes is a Claisen-type condensation. nih.govnih.govresearchgate.net The proposed mechanism involves several key steps:

Deprotonation of the substrate, 3-keto-5-aminohexanoate. nih.govnih.govresearchgate.net

A nucleophilic attack on an incoming acetyl-CoA molecule. nih.govnih.govresearchgate.net

An intramolecular transfer of the CoA moiety. nih.govnih.govresearchgate.net

A final retro-Claisen reaction that yields acetoacetate and 3-aminobutyryl-CoA. nih.govnih.govresearchgate.net

This mechanism is supported by X-ray crystallography and molecular modeling studies, which have captured the enzyme in its native state and in complex with its substrate and a product. researchgate.netnih.gov This model explains the origin of the carbon atoms in the products and the lack of a detectable covalent acyl-enzyme intermediate. nih.govnih.gov

Kce requires a zinc ion (Zn2+) for its catalytic activity. microbialtec.comgenome.jp The Zn2+ cation is a feature reminiscent of metal-dependent class II aldolases. nih.govnih.govresearchgate.net The zinc ion is located in the active site and is crucial for the enzymatic reaction. nih.govuniprot.org

The binding of coenzyme A (CoA) to enzymes can involve significant conformational changes. nih.gov In the case of Kce, modeling studies of acetyl-CoA binding to the enzyme-substrate complex suggest that the CoA moiety adopts a specific conformation within the active site. nih.gov The binding of the substrate, (S)-3-keto-5-aminohexanoate, induces limited conformational changes in the enzyme, primarily in the β3-α3 loop and the α3 helix. nih.gov

Role of Metal Cofactors (e.g., Zn2+)

Mechanistic Studies of this compound Ammonia-Lyase

This compound ammonia-lyase is another critical enzyme in the lysine degradation pathway, catalyzing the conversion of L-3-aminobutyryl-CoA to crotonoyl-CoA and ammonia. wikipedia.orgresearchgate.net

The enzyme this compound ammonia-lyase belongs to the family of ammonia lyases, which cleave carbon-nitrogen bonds. wikipedia.org The reaction involves the elimination of an ammonia molecule from L-3-aminobutyryl-CoA, resulting in the formation of a double bond to produce crotonoyl-CoA. researchgate.net The systematic name for this enzyme is L-3-aminobutyryl-CoA ammonia-lyase (crotonoyl-CoA-forming). wikipedia.org It is also known as L-3-aminobutyryl-CoA deaminase. qmul.ac.ukenzyme-database.org The proteins of beta-alanyl-CoA:ammonia lyase are related to putative beta-aminobutyryl-CoA ammonia lyases. nih.gov

Studies on the substrate specificity of this compound ammonia-lyase have shown that it can utilize certain substrate analogs. Hydroxylamine can act as a substitute for ammonia in the reverse reaction. qmul.ac.ukamericanchemicalsuppliers.comgenome.jpenzyme-database.org Additionally, crotonoyl-pantetheine can replace crotonoyl-CoA, although it is a less effective substrate. qmul.ac.ukamericanchemicalsuppliers.comgenome.jpenzyme-database.org This flexibility in substrate use provides further insights into the enzyme's active site and catalytic mechanism.

Ammonia Elimination Mechanism

Kinetic Characterization of Enzymes Acting on this compound

The kinetic properties of enzymes that metabolize this compound are crucial for understanding their cellular function and regulatory mechanisms. Key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) provide insights into substrate affinity and turnover rate, respectively. libretexts.orgfiveable.me

Determination of Kinetic Parameters (Km, kcat)

The Michaelis-Menten constant, Km, reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, providing a measure of the enzyme's affinity for its substrate. fiveable.me The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per second. libretexts.org The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency. fiveable.mebiorxiv.org

One of the key enzymes acting on this compound is this compound aminotransferase (Kat). nih.govplos.org In a study characterizing a novel acyl-CoA β-transaminase from a metagenome, the kinetic parameters for the transamination of this compound were determined. nih.gov For this compound, the Km was found to be 25 µM. nih.govh-its.org

Another important enzyme is 3-keto-5-aminohexanoate cleavage enzyme (Kce), which is involved in the anaerobic fermentation of lysine and produces this compound. nih.govuniprot.org For Kce, the kcat for the cleavage of 3-keto-5-aminohexanoate has been determined to be 2.69 s⁻¹. uniprot.org

Table 1: Kinetic Parameters of Enzymes Acting on this compound and Related Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
This compound aminotransferase (Kat)This compound25- nih.govh-its.org
3-keto-5-aminohexanoate cleavage enzyme (Kce)3-keto-5-aminohexanoate-2.69 uniprot.org
L-3-hydroxyacyl-CoA dehydrogenaseAcetoacetyl-CoA8937 nih.gov

Km and kcat values are essential for understanding enzyme-substrate interactions and catalytic efficiency.

pH Dependence of Enzyme Activity

For the newly characterized this compound aminotransferase (Kat), the enzyme displays high activity in a narrow pH range of 7.5 to 8.5, with an optimal pH of approximately 8.0. nih.gov The enzyme's activity sharply declines below pH 7.0 and is significantly reduced at a pH of 10. nih.gov This indicates that specific protonation states of active site residues are critical for its catalytic function.

Structural Biology of this compound Interacting Enzymes

Understanding the three-dimensional structures of enzymes that interact with this compound provides a deeper understanding of their catalytic mechanisms and substrate specificity.

Elucidation of Enzyme Folds (e.g., TIM Barrel Fold for Kce)

The 3-keto-5-aminohexanoate cleavage enzyme (Kce), which produces this compound, possesses a well-characterized triosephosphate isomerase (TIM) barrel fold. pdbj.orgrcsb.orgwikipedia.org This conserved protein fold consists of eight alpha-helices and eight parallel beta-strands that alternate along the polypeptide chain. wikipedia.orgplos.org The TIM barrel is a versatile scaffold found in a large number of enzymes, catalyzing a wide variety of reactions. wikipedia.orgresearchgate.net The active site of TIM barrel enzymes is typically located at the C-terminal end of the beta-barrel. wikipedia.org

The this compound aminotransferase (Kat) belongs to the class III aminotransferases, which are pyridoxal phosphate (PLP)-dependent enzymes. ebi.ac.ukresearchgate.net

Oligomeric States of Enzymes (e.g., Dimeric, Tetrameric)

Many enzymes exist and function as oligomers, with specific arrangements of their subunits. The 3-keto-5-aminohexanoate cleavage enzyme (Kce) from Candidatus Cloacamonas acidaminovorans assembles into a homotetramer, meaning it is composed of four identical protein subunits. nih.govnih.gov This tetrameric state is consistent with observations of the recombinant enzyme. researchgate.net

Active Site Characterization and Residues

The active site of an enzyme is the region where substrate binding and catalysis occur. aatbio.comwikipedia.org For the 3-keto-5-aminohexanoate cleavage enzyme (Kce), the active site contains a zinc ion (Zn²⁺) that is crucial for its catalytic activity. nih.govpdbj.org Structural studies have identified key amino acid residues involved in coordinating this metal ion and participating in the reaction mechanism. researchgate.net Specifically, His46, His48, and Glu230 are responsible for coordinating the zinc ion. researchgate.net

Furthermore, a charge-relay system involving an Asp-Arg dyad (Asp-231 and Arg-226) is proposed to be involved in the proton abstraction step of the reaction. researchgate.netnih.gov The active site is located in a crevice, and upon substrate binding, a flexible loop closes one of the entrances to the active site. researchgate.net The binding of the substrate, 3-keto-5-aminohexanoate, occurs as a bidentate chelator to the Zn²⁺ ion. researchgate.net

PLP-Dependence in Related Aminotransferases

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile and essential coenzyme for a vast number of enzymes, particularly aminotransferases. wikipedia.orgnih.govebi.ac.uk These enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor keto acid, a fundamental process in amino acid metabolism. wikipedia.orgmdpi.com The chemical versatility of PLP allows it to covalently bind to the substrate and act as an electrophilic catalyst, or 'electron sink', which is crucial for stabilizing carbanionic intermediates that would otherwise be highly unstable. nih.govlibretexts.orgbmbreports.org

The catalytic cycle of a PLP-dependent aminotransferase typically begins with the PLP coenzyme already linked to the enzyme's active site via an internal aldimine, a Schiff base formed between its aldehyde group and the ε-amino group of a conserved lysine residue. wikipedia.orgdrugbank.com When an amino acid substrate enters the active site, it displaces the lysine to form a new Schiff base with PLP, known as the external aldimine, in a process called transaldimination. wikipedia.orgbmbreports.org Following deprotonation at the α-carbon of the substrate, a negatively charged quinonoid intermediate is formed, which is stabilized by the electron-withdrawing capacity of the PLP ring. wikipedia.orglibretexts.org Reprotonation at a different position yields a ketimine, which is then hydrolyzed to release a keto acid product, leaving the amino group on the coenzyme, now in the form of pyridoxamine-5'-phosphate (PMP). wikipedia.orgmdpi.com The cycle is completed when a second substrate, a keto acid, enters the active site and accepts the amino group from PMP, regenerating the PLP coenzyme and releasing the final amino acid product. mdpi.com

This fundamental PLP-dependence extends to the class of aminotransferases that act on β-amino acids, such as the recently characterized this compound aminotransferase. researchgate.netnih.gov Unlike the more common α-aminotransferases, β-transaminases catalyze amino group transfer from the β-carbon of a substrate. nih.gov Research on β-transaminases, such as the (S)-selective enzyme from Mesorhizobium sp. LUK (MesAT), reveals the molecular basis for their specificity. nih.gov Structural studies of MesAT show that a β-amino acid binds in a reverse orientation in the active site compared to an α-amino acid, a binding mode not previously reported for other PLP-dependent aminotransferases. nih.gov Similarly, a β-phenylalanine transaminase from Variovorax paradoxus demonstrates exclusive activity on β-amino acids and is inhibited by known aminotransferase inhibitors that target the PLP cofactor. uniprot.org

A novel β-transaminase with activity on this compound was discovered through a metagenomic analysis of an anaerobic digester. researchgate.netnih.gov This enzyme, named this compound aminotransferase (Kat), is involved in an alternative lysine fermentation pathway where it converts this compound into acetoacetyl-CoA. researchgate.netnih.gov The confirmation of it being a PLP-dependent protein was established by the presence of a characteristic absorption maximum near 410 nm. nih.gov This enzyme is the first of its kind known to act on a CoA ester. nih.gov Detailed enzymatic characterization revealed that the enzyme could use different α-ketoacids as amino group acceptors, with a preference for α-ketoglutarate over pyruvate. nih.gov

The kinetic parameters for this novel this compound aminotransferase highlight its efficiency and substrate preference, which are crucial findings for understanding its physiological role.

Research Findings on this compound Aminotransferase (Kat)

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(3S)-3-aminobutyryl-CoA29 ± 518 ± 16.2 x 10⁵
α-ketoglutarate323 ± 5718 ± 25.6 x 10⁴
Pyruvate2100 ± 5001.8 ± 0.28.6 x 10²

Table based on data from a study on a novel acyl-CoA beta-transaminase characterized from a metagenome. nih.gov

These findings underscore that the fundamental PLP-dependent mechanism is conserved across diverse aminotransferases, including those that have evolved to accommodate structurally unique substrates like β-aminoacyl-CoAs. The discovery and characterization of enzymes such as this compound aminotransferase expand the known catalytic repertoire of this important enzyme superfamily. researchgate.netnih.gov

Microbial Physiology and Ecology of 3-aminobutyryl-coa Metabolism

Occurrence in Diverse Bacterial Phyla

The metabolism of 3-aminobutyryl-CoA is a notable feature in several bacterial groups, often as part of the lysine fermentation pathway. This pathway allows certain anaerobic bacteria to use lysine as a source of carbon and energy.

Clostridium species

In certain species of the genus Clostridium, such as Clostridium sticklandii, this compound is a central molecule in the anaerobic degradation of lysine. nih.govchegg.com These bacteria ferment lysine to produce acetate, butyrate, and ammonia. nih.gov The established pathway involves the conversion of L-erythro-3,5-diaminohexanoate to 3-keto-5-aminohexanoate, which is then cleaved in the presence of acetyl-CoA to form this compound and acetoacetate. plos.orgresearchgate.net Subsequently, this compound is deaminated by the enzyme this compound ammonia-lyase to yield crotonyl-CoA, which is further metabolized to butyryl-CoA. plos.orgresearchgate.net This pathway is a critical energy-yielding process for these organisms in their anoxic habitats. nih.gov

Fusobacterium nucleatum

Fusobacterium nucleatum, a common bacterium in the human oral cavity, also utilizes a lysine degradation pathway where this compound is an intermediate. nih.govpnas.org The pathway in F. nucleatum is biochemically similar to that found in lysine-fermenting clostridia. nih.govcapes.gov.brnih.gov Cell-free extracts of F. nucleatum can catalyze the reactions of the 3-keto,5-aminohexanoate pathway. nih.govasm.org The fermentation of lysine by F. nucleatum results in the production of acetate and butyrate. nih.govcapes.gov.br The enzyme 3-keto-5-aminohexanoate cleavage enzyme (Kce), responsible for producing this compound and acetoacetate, has been identified and characterized in this bacterium. researchgate.netnih.govqmul.ac.uk This metabolic capability is significant for its survival and proliferation in the protein-rich environment of the oral cavity. frontiersin.org

Candidatus Cloacamonas acidaminovorans

Candidatus Cloacamonas acidaminovorans, an uncultivated bacterium from the WWE1 candidate division, is found in anaerobic digesters of wastewater treatment plants. nih.gov Genomic analysis suggests it is a fermentative, syntrophic bacterium that derives energy from amino acid degradation, particularly lysine. nih.govuq.edu.au While it possesses the enzymes to produce this compound from lysine, it notably lacks the standard this compound ammonia-lyase (kal) found in Clostridium and Fusobacterium. nih.gov Instead, it utilizes a novel acyl-CoA beta-transaminase (Kat) that converts this compound directly to acetoacetyl-CoA, representing a variant of the lysine fermentation pathway. nih.govplos.org This alternative route suggests metabolic diversity in how different bacteria process this key intermediate. nih.gov The enzyme 3-keto-5-aminohexanoate cleavage enzyme (Kce) has also been confirmed in this organism. nih.govqmul.ac.ukrcsb.org

Brevibacterium sp.

Species of Brevibacterium are also known to metabolize compounds via this compound. Brevibacterium sp. L5, when grown on DL-erythro-3,5-diaminohexanoate, induces a 3-keto-5-aminohexanoate cleavage enzyme that produces this compound and acetoacetate. researchgate.netnih.govnih.gov This is followed by the action of a deaminase that converts L-3-aminobutyryl-CoA to crotonyl-CoA. nih.govnih.govgenome.jp The presence of these enzymes allows the bacterium to convert 3,5-diaminohexanoate into acetyl-CoA. nih.govnih.gov

Enzymes related to this compound in Brevibacterium sp. L5
EnzymeReactionInducer
3-keto-5-aminohexanoate cleavage enzyme3-keto-5-aminohexanoate + acetyl-CoA → this compound + acetoacetateGrowth on 3,5-diaminohexanoate
L-3-aminobutyryl-CoA deaminaseL-3-aminobutyryl-CoA → crotonyl-CoA + NH₃Growth on 3,5-diaminohexanoate

Pseudomonas sp.

In the context of Pseudomonas species, this compound has been noted in discussions of β-amino acid metabolism. For instance, the anaerobic metabolism of α-lysine can lead to the formation of this compound, which is subsequently deaminated to crotonyl-CoA. nih.gov While some Pseudomonas species are known to degrade related compounds, the specific pathways directly involving this compound are part of a broader metabolic capability for utilizing various amino acids and their derivatives. nih.govnih.gov

Detection in Thaumarchaeota from Deep Sea Sediments

Metagenomic studies of deep-sea sediments have revealed the genetic potential for this compound metabolism in the archaeal phylum Thaumarchaeota. univie.ac.atnih.govoup.comresearchgate.net Genomes assembled from these abundant ammonia-oxidizing archaea (AOA) contain genes for a putative this compound aminotransferase (Kat) and a this compound ammonia lyase (Kal). biorxiv.orgresearchgate.net While the complete lysine fermentation pathway has not been identified in these archaea, the presence of these genes suggests they may be able to scavenge the intermediate compound this compound from other fermenting microorganisms within the sediment community. biorxiv.orgresearchgate.netresearchgate.net This capability would allow them to utilize exogenous organic compounds, providing a source of carbon, nitrogen, and energy in their nutrient-limited deep-sea environment. biorxiv.orgbiorxiv.org

Summary of this compound Occurrence and Metabolic Role
Organism/GroupMetabolic ContextKey Enzyme(s)End Products of PathwayReference(s)
Clostridium speciesLysine FermentationThis compound ammonia-lyase (Kal)Acetate, Butyrate, Ammonia nih.govplos.org
Fusobacterium nucleatumLysine Fermentation3-keto-5-aminohexanoate cleavage enzyme (Kce), KalAcetate, Butyrate nih.govcapes.gov.brfrontiersin.org
Candidatus Cloacamonas acidaminovoransLysine Fermentation (Variant Pathway)3-keto-5-aminohexanoate cleavage enzyme (Kce), this compound aminotransferase (Kat)Acetate, Butyrate nih.govplos.orguq.edu.au
Brevibacterium sp.3,5-diaminohexanoate Degradation3-keto-5-aminohexanoate cleavage enzyme, L-3-aminobutyryl-CoA deaminaseAcetyl-CoA nih.govnih.gov
Pseudomonas sp.β-amino acid metabolismThis compound deaminaseCrotonyl-CoA nih.gov
Thaumarchaeota (Deep Sea)Scavenging of Fermentation ProductsPutative Kat and KalNot applicable (intermediate uptake) biorxiv.orgresearchgate.net

Presence in other Anaerobic Fermenters

The intermediate this compound is a component of the lysine fermentation pathway in various anaerobic bacteria. This pathway is not limited to a single genus but has been identified across different phyla, indicating its significance in anaerobic environments. Organisms such as Fusobacterium nucleatum, various species of Clostridium, and Porphyromonas gingivalis are known to utilize this pathway. capes.gov.brnih.govgoogle.comoup.com The presence of key enzymes like this compound ammonia-lyase, which converts this compound to crotonyl-CoA, has been confirmed in these bacteria. google.comresearchgate.net Additionally, the lysine fermentation pathway, and by extension the involvement of this compound, has been found in a broad taxonomic range of bacteria from at least four different phyla: Firmicutes, Fusobacteria, Spirochaetes, and Bacteroidetes. researchgate.net This widespread distribution highlights the metabolic versatility of anaerobic fermenters in utilizing amino acids as an energy source.

Role in Microbial Fermentation Pathways

Lysine Fermentation to Butyrate and Acetate

The fermentation of lysine to butyrate and acetate is a key metabolic process in several anaerobic bacteria, with this compound as a crucial intermediate. capes.gov.brnih.govresearchgate.net In this pathway, lysine is first converted through a series of enzymatic reactions to 3-keto-5-aminohexanoate. researchgate.net This compound is then cleaved in the presence of acetyl-CoA by the enzyme 3-keto-5-aminohexanoate cleavage enzyme, yielding this compound and acetoacetate. researchgate.netqmul.ac.uknih.govuniprot.org

Subsequently, this compound is deaminated by this compound ammonia-lyase to form crotonyl-CoA. researchgate.netresearchgate.netfrontiersin.org Crotonyl-CoA is a central intermediate that is then reduced to butyryl-CoA by butyryl-CoA dehydrogenase. researchgate.netfrontiersin.org Butyryl-CoA can then be converted to butyrate, often through a transfer of the CoA moiety to acetoacetate, a reaction catalyzed by butyrate-acetoacetate CoA transferase. researchgate.netplos.org The resulting acetoacetyl-CoA can be further metabolized to produce acetate. researchgate.net This pathway is a significant source of butyrate, a vital short-chain fatty acid in various anaerobic ecosystems. nih.govnih.gov

Studies on Fusobacterium nucleatum have shown that it ferments lysine to produce approximately one mole each of acetate and butyrate. capes.gov.brnih.govnih.gov The enzymes involved in this pathway in F. nucleatum are similar to those found in lysine-fermenting clostridia. capes.gov.brnih.gov

An alternative route for the metabolism of this compound has been identified, particularly in organisms like "Candidatus Cloacamonas acidaminovorans" which lack the gene for this compound ammonia-lyase. nih.gov In this variant pathway, this compound is converted to acetoacetyl-CoA and glutamate by a novel this compound aminotransferase, using α-ketoglutarate as the amine acceptor. plos.orgnih.govresearchgate.net

Contribution to Microbial Energy Generation

The fermentation of lysine, involving the this compound intermediate, is a significant energy-yielding process for anaerobic microorganisms. oup.com The conversion of crotonyl-CoA to butyryl-CoA, a key step following the formation and deamination of this compound, is coupled to the generation of a proton motive force via an electron-transferring flavoprotein complex (Bcd-Etfαβ). nih.gov This process contributes to ATP synthesis, providing the cell with energy for growth and maintenance.

Metagenomic and Ecogenomic Contexts of this compound Pathways

Identification in Metagenomes of Anaerobic Digesters

Metagenomic analysis of anaerobic digesters has been instrumental in identifying the genes and pathways involved in this compound metabolism. researchgate.netebi.ac.uk These complex microbial communities are responsible for the breakdown of organic matter, and lysine fermentation plays a significant role in this process. researchgate.net Studies of metagenomes from wastewater treatment plant digesters have revealed the presence of gene clusters encoding the enzymes of the lysine fermentation pathway. plos.org

For instance, a novel β-transaminase that converts this compound to acetoacetyl-CoA was discovered through the analysis of a metagenome from an anaerobic digester. researchgate.netresearchgate.net This finding points to the existence of alternative lysine fermentation pathways within these ecosystems. researchgate.netresearchgate.net The reconstructed genome of "Candidatus Cloacamonas acidaminovorans," an uncultivated bacterium from an anaerobic digester, also contains genes for lysine fermentation, further highlighting the importance of this pathway in such environments. plos.orgnih.gov Ecogenomic studies of psychrophilic methanogenic bioreactors have also identified complete gene sets for lysine fermentation in various bacterial bins, indicating their role in lysine degradation and butyrate production. jst.go.jp

Genetic and Evolutionary Aspects of 3-aminobutyryl-coa Pathways

Gene Cluster Organization and Regulation

The genes responsible for the metabolism of 3-aminobutyryl-CoA are often organized into functional clusters, the structure of which can vary significantly between different microorganisms, indicating distinct regulatory and evolutionary paths.

In many fermentative bacteria, this compound is an intermediate in the lysine fermentation pathway. asm.org In what is considered the canonical pathway, observed in organisms like Fusobacterium nucleatum, lysine is converted through a series of steps to this compound. plos.org This intermediate is then deaminated by this compound ammonia-lyase (Kal) to form crotonyl-CoA. plos.orgwikipedia.org The genes for this pathway are typically found in a conserved cluster. nih.govresearchgate.net

However, analysis of other organisms, such as the uncultivated bacterium "Candidatus Cloacamonas acidaminovorans", revealed a different gene cluster organization. plos.orgnih.gov In this organism, the gene for the ammonia-lyase (kal) is absent. Instead, a gene annotated as hemL-like, later identified as a this compound aminotransferase (kat), is present within the lysine fermentation gene neighborhood. nih.gov This suggests an alternative metabolic route where this compound is not deaminated but instead undergoes transamination. nih.govresearchgate.net

Regulation of these pathways can be complex. In the archaeon Sulfolobus acidocaldarius, a transcription factor from the Leucine-responsive Regulatory Protein (Lrp) family, known as BarR, plays a crucial role. d-nb.info BarR is specifically responsive to β-alanine, a precursor for coenzyme A biosynthesis. d-nb.infowikipedia.org It activates the expression of a β-alanine aminotransferase gene, which is involved in β-alanine degradation. d-nb.info Similarly, in Acidianus hospitalis, the BarR homolog (Ah-BarR) acts as a dual-function regulator, repressing its own gene's transcription while activating the aminotransferase gene in response to β-alanine. nih.gov This links the regulation of aminotransferase genes to the availability of key metabolites like β-alanine.

Table 1: Comparison of Lysine Fermentation Gene Cluster Organization

Gene/Enzyme Fusobacterium nucleatum ATCC 25586 "Candidatus Cloacamonas acidaminovorans" Function
kamA Present Present Lysine-2,3-aminomutase
kamD,E Present Present β-lysine-5,6-aminomutase
kdd Present Present 3,5-diaminohexanoate dehydrogenase
kce Present Present 3-keto-5-aminohexanoate cleavage enzyme
kal Present Absent This compound ammonia-lyase
kat Absent Present This compound aminotransferase
bcd Present Present Butyryl-CoA dehydrogenase

This table illustrates the key difference in the gene clusters for lysine fermentation, specifically the substitution of the kal gene with the kat gene in "Candidatus Cloacamonas acidaminovorans". plos.orgnih.gov

Homologs and Orthologs of this compound Related Enzymes

The enzymes that process this compound have homologs and orthologs distributed across various prokaryotic domains, highlighting their importance in microbial metabolism. The two key enzymes representing divergent pathways are this compound ammonia-lyase (Kal) and this compound aminotransferase (Kat).

Homologs of Kal (EC 4.3.1.14), which catalyzes the elimination of ammonia from this compound, are found in bacteria known to ferment lysine via the canonical pathway, such as Clostridium and Fusobacterium species. wikipedia.orgnih.govresearchgate.net

The this compound aminotransferase (Kat, EC 2.6.1.111), first characterized from a metagenome, represents an alternative enzymatic activity. nih.govresearchgate.net This enzyme transfers the amino group from this compound to an α-keto acid acceptor, such as α-ketoglutarate, to produce acetoacetyl-CoA. nih.gov Homologs of Kat have been identified in members of the Bacteroidetes phylum and in ammonia-oxidizing archaea (AOA) of the phylum Thaumarchaeota. researchgate.netresearchgate.net In these archaea, the presence of both kal and kat homologs in some lineages suggests the potential to utilize this compound scavenged from other fermenting microorganisms in their environment. researchgate.net The Kat enzyme shows sequence similarity to the class III family of aminotransferases, which includes enzymes like glutamate-1-semialdehyde-2,1-aminomutase (HemL). plos.orgnih.gov

Table 2: Key Enzymes in this compound Metabolism and Their Homologs

Enzyme Name EC Number Reaction Organisms with Homologs/Orthologs
This compound ammonia-lyase 4.3.1.14 L-3-aminobutyryl-CoA → Crotonoyl-CoA + NH₃ Fusobacterium nucleatum, Clostridium species, some Thaumarchaeota
This compound aminotransferase 2.6.1.111 L-3-aminobutyryl-CoA + α-ketoglutarate ⇌ Acetoacetyl-CoA + L-glutamate "Candidatus Cloacamonas acidaminovorans", Bacteroidetes phylum, some Thaumarchaeota
β-alanine aminotransferase 2.6.1.18 / 2.6.1.19 β-alanine + pyruvate ⇌ Malonate-semialdehyde + L-alanine Sulfolobus acidocaldarius, Acidianus hospitalis, Arabidopsis thaliana

This table summarizes the primary enzymes discussed, their catalytic function, and examples of organisms where their genetic blueprint is found. nih.govd-nb.inforesearchgate.netfrontiersin.org

Evolutionary Divergence of Enzymatic Activities

The metabolism of this compound provides a clear example of evolutionary divergence in a metabolic pathway. The existence of two distinct enzymatic strategies to convert this compound to acetoacetyl-CoA—one via ammonia elimination and the other via transamination—points to separate evolutionary solutions to the same metabolic challenge. nih.gov

The "classic" pathway, utilizing this compound ammonia-lyase (Kal), proceeds through crotonyl-CoA and butyryl-CoA to eventually form acetoacetyl-CoA. plos.orgnih.gov This pathway is well-established in certain fermentative bacteria. nih.gov

The distribution of these two enzyme types across different phyla suggests that the evolution of lysine fermentation has not been linear. The presence of both kal and kat homologs in some archaeal genomes further complicates the evolutionary picture, suggesting potential horizontal gene transfer or a more ancient origin for these enzymes, which were later adapted or lost in different lineages. nih.govresearchgate.net

Bioinformatics Approaches for Pathway Identification

Bioinformatics has been instrumental in uncovering the diversity of this compound metabolic pathways. The identification of the novel aminotransferase pathway was a direct result of applying bioinformatics tools to genomic and metagenomic data. nih.govresearchgate.net

The initial clue came from the genomic analysis of "Candidatus Cloacamonas acidaminovorans". nih.gov Researchers noted that while this bacterium possessed most of the genes required for lysine fermentation, the gene for this compound ammonia-lyase (kal) was conspicuously absent from its expected location within the gene cluster. nih.gov This observation prompted a search for a functional replacement.

By examining the genomic neighborhood, a gene annotated as a hemL-like aminomutase/aminotransferase was identified as a candidate. nih.gov This hypothesis was driven by its position within the gene cluster and the predicted function of the encoded protein. Subsequent experimental characterization of the protein expressed from this gene confirmed its activity as a this compound aminotransferase (kat), thereby validating the existence of a variant lysine fermentation pathway. plos.orgnih.gov

Furthermore, phylogenetic analyses have been used to understand the evolutionary relationships of these enzymes. By constructing phylogenetic trees based on sequence similarities, researchers have been able to classify Kat as a member of the class III aminotransferases and trace the distribution of kal and kat homologs across microbial genomes from diverse environments, including marine sediments. nih.govresearchgate.net These computational approaches are essential for identifying novel metabolic capabilities in uncultivated organisms and for reconstructing the evolutionary history of metabolic pathways. nih.govnih.gov

Advanced Research Methodologies for 3-aminobutyryl-coa Study

Enzymatic Assay Techniques

Enzymatic assays are fundamental to characterizing the enzymes that synthesize or degrade 3-aminobutyryl-CoA. These methods provide quantitative data on enzyme activity, substrate specificity, and reaction kinetics.

Spectrophotometry offers a continuous and convenient method for monitoring enzymatic reactions that involve a change in light absorbance. measurlabs.com This technique is particularly useful for assays where a product or reactant has a distinct chromophore.

A primary example is the assay for this compound ammonia-lyase, an enzyme that catalyzes the reversible conversion of L-3-aminobutyryl-CoA to crotonoyl-CoA and ammonia. wikipedia.org The formation of crotonoyl-CoA, which possesses a thioester bond in conjugation with a carbon-carbon double bond, results in strong absorption of ultraviolet (UV) light around 263 nm. By monitoring the increase in absorbance at this wavelength, the rate of the reaction can be accurately determined. The assay mixture typically contains a buffer, the enzyme, and L-3-aminobutyryl-CoA as the substrate. The change in absorbance over time is directly proportional to the rate of product formation. mdpi.comresearchgate.net This method allows for the determination of key kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

ParameterDescriptionTypical Wavelength
AnalyteCrotonoyl-CoA~263 nm
PrincipleThe formation of the conjugated double bond in crotonoyl-CoA leads to a significant increase in UV absorbance compared to this compound.
ApplicationKinetic analysis of this compound ammonia-lyase.

Radiochemical assays provide a highly sensitive method for detecting and quantifying enzymatic activity, especially when spectrophotometric methods are not feasible. These assays utilize substrates labeled with a radioactive isotope, such as ³H or ¹⁴C.

In the context of this compound metabolism, a sensitive radiochemical assay was developed to study the 3-keto-5-aminohexanoate cleavage enzyme from Clostridium SB4. nih.gov This enzyme catalyzes the reversible reaction of 3-keto-5-aminohexanoate and acetyl-CoA to form L-3-aminobutyryl-CoA and acetoacetate. nih.gov For the assay, a radiolabeled substrate, such as [¹⁴C]acetyl-CoA, is used. After the enzymatic reaction, the products are separated using techniques like chromatography (e.g., thin-layer chromatography or column chromatography). nih.gov The radioactivity in the separated product (in this case, the newly formed this compound or a derivative) is then quantified using a scintillation counter. sckcen.be This method is sensitive enough to measure nanomolar amounts of product, making it invaluable for studying enzymes with low activity or when substrates are present at low concentrations. nih.gov

Assay ComponentDescription
Enzyme3-keto-5-aminohexanoate cleavage enzyme
Labeled Substrate[¹⁴C]acetyl-CoA
PrincipleIncorporation of radiolabel from acetyl-CoA into the product, L-3-aminobutyryl-CoA, which is then separated and quantified.
Detection MethodLiquid Scintillation Counting

The ATP-pyrophosphate (PPi) exchange assay is a classic method for detecting and characterizing acyl-CoA ligases (or synthetases), which catalyze the formation of a thioester bond with coenzyme A coupled to the hydrolysis of ATP to AMP and PPi. researchgate.net This assay is particularly relevant for studying the potential synthesis of this compound from 3-aminobutanoic acid and CoA.

The assay measures the first step of the ligase reaction: the activation of the carboxylate substrate (3-aminobutanoic acid) to form an acyl-adenylate intermediate (3-aminobutyryl-AMP) and release pyrophosphate. acs.org The reaction is performed in the presence of the enzyme, ATP, the substrate, and radiolabeled pyrophosphate ([³²P]PPi). If the enzyme activates the substrate, it will catalyze the exchange of [³²P]PPi into ATP. The amount of [³²P]ATP formed is quantified by separating it from the unreacted [³²P]PPi (often by charcoal adsorption of the nucleotide) and measuring the incorporated radioactivity. nih.gov This assay confirms the substrate-dependent activation and is a powerful tool for determining the substrate specificity of adenylate-forming enzymes. acs.org

Radiochemical Assays

Advanced Analytical Chemistry for Pathway Elucidation

To understand the broader metabolic context of this compound, researchers employ advanced analytical techniques capable of identifying and quantifying metabolites within complex biological mixtures.

Liquid chromatography-mass spectrometry (LC/MS) has become the gold standard for analyzing acyl-CoA species due to its high sensitivity and specificity. chromatographyonline.commdpi.com This technique separates complex mixtures of metabolites via liquid chromatography, followed by detection and identification based on their mass-to-charge ratio (m/z) using a mass spectrometer.

For the analysis of short-chain acyl-CoAs like this compound, various LC methods can be employed, including hydrophilic-interaction chromatography (HILIC) and reversed-phase liquid chromatography (RPLC). chromatographyonline.comchemrxiv.org HILIC, in particular, has proven effective for separating a wide range of acyl-CoAs, from free CoA to long-chain species, in a single run. chemrxiv.org Following separation, tandem mass spectrometry (MS/MS) is used for unambiguous identification and quantification. In MS/MS, a specific parent ion (the m/z corresponding to this compound) is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides high selectivity and allows for accurate quantification even in complex biological matrices like cell extracts or tissues. chemrxiv.orgnih.gov

TechniqueDescriptionApplication to this compound
LC Separation
HILICSeparates compounds based on polarity. Effective for polar molecules like acyl-CoAs.Simultaneous analysis of this compound and other short- and long-chain acyl-CoAs. chemrxiv.org
RPLCSeparates compounds based on hydrophobicity. Often requires ion-pairing reagents for acyl-CoAs.Analysis of short-chain acyl-CoAs. shimadzu.com
MS Detection
MS/MS (MRM)Highly selective and sensitive detection based on specific parent-to-daughter ion transitions.Accurate quantification of this compound in complex biological samples. nih.gov

Isotopic labeling studies, or tracer analyses, are powerful for mapping metabolic pathways and quantifying metabolic fluxes. nih.gov In these experiments, cells or organisms are supplied with substrates enriched with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). The labeled atoms are incorporated into downstream metabolites, and their distribution can be tracked using mass spectrometry or NMR. escholarship.org

To elucidate the biosynthesis or degradation pathways of this compound, one could use labeled precursors such as [¹³C]lysine or [¹³C]glucose. escholarship.orgcollectionscanada.gc.ca For example, in studies of lysine fermentation, feeding [¹³C]lysine would lead to the incorporation of the ¹³C label into intermediates of the pathway, including this compound. By analyzing the mass isotopologue distribution of this compound and related metabolites using LC-MS, researchers can determine the contribution of the labeled precursor to its synthesis. escholarship.org This provides direct evidence for a proposed metabolic route and can reveal the relative activity of different pathways under various conditions. nih.gov These tracer experiments are crucial for moving beyond static metabolite measurements to a dynamic understanding of metabolic networks. collectionscanada.gc.ca

Liquid Chromatography-Mass Spectrometry (LC/MS) for Metabolite Detection

Protein Purification and Characterization

To biochemically analyze the enzymes that synthesize or degrade this compound, they must first be isolated in a pure form. This is typically achieved through a combination of recombinant expression and multi-step chromatographic purification, followed by biophysical characterization.

The low abundance of metabolic enzymes in their native organisms often complicates their purification. To overcome this, scientists frequently use recombinant protein expression systems. This involves cloning the gene encoding the enzyme of interest into a host organism, such as the bacterium Escherichia coli, which can then be grown in large quantities to produce the target protein.

This approach was instrumental in identifying the final unknown genes in the lysine fermentation pathway, which involves this compound. Researchers cloned candidate genes, later named kdd, kce, and kal (encoding this compound ammonia-lyase), into E. coli. nih.govresearchgate.net The subsequent expression and purification of these recombinant proteins allowed for their functional characterization, confirming their roles in the pathway. nih.govresearchgate.net Similarly, a novel this compound aminotransferase was identified by cloning a gene from a wastewater metagenome into E. coli for expression and characterization. plos.org

Chromatography is a fundamental technique for purifying proteins by separating them based on their unique physical and chemical properties, such as size, charge, and binding affinity. journalagent.com A typical purification protocol for an enzyme in the this compound pathway involves several chromatographic steps to achieve high purity.

For instance, the purification of 3-keto-5-aminohexanoate cleavage enzyme from a lysine-fermenting Clostridium species resulted in a 175-fold purification to approximately 90% homogeneity. nih.gov Common techniques employed in such multi-step purifications include:

Ion Exchange Chromatography (IEC): Separates proteins based on their net charge.

Gel Filtration (Size Exclusion) Chromatography: Separates proteins based on their molecular size. wur.nl

Affinity Chromatography: Utilizes the specific binding of a protein to a ligand immobilized on the chromatography matrix. For recombinant proteins with affinity tags (e.g., a His-tag), techniques like Ni-chelating chromatography can achieve significant purification in a single step. researchgate.net

Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity. journalagent.com

Table 1: Chromatographic Techniques in Enzyme Purification

TechniquePrinciple of SeparationApplication in this compound Related Research
Ion Exchange ChromatographyNet surface chargeUsed as a key step in multi-stage purification protocols for metabolic enzymes. wur.nlresearchgate.net
Gel Filtration ChromatographyMolecular size and shapeUsed for purification and for determining the native molecular mass of enzymes. wur.nlresearchgate.net
Affinity ChromatographySpecific binding affinity (e.g., substrate, ligand, or tag)Highly effective for purifying recombinant His-tagged enzymes from expression systems like E. coli. researchgate.net

Determining the molecular mass of an enzyme is crucial for its characterization. Gel filtration chromatography, also known as size-exclusion chromatography, is a widely used method for estimating the native molecular mass of a protein (i.e., its size in its folded, active state). sigmaaldrich.comsigmaaldrich.com In this technique, a column is packed with porous beads. Larger molecules cannot enter the beads and thus elute faster, while smaller molecules take a longer path through the pores and elute later. sigmaaldrich.comlibretexts.org By comparing the elution volume of an unknown protein to that of standard proteins with known molecular masses, its native mass can be calculated. sigmaaldrich.com

For example, the 3-keto-5-aminohexanoate cleavage enzyme from Clostridium SB4 was determined to have a molecular weight of approximately 97,000 daltons (97 kDa). nih.gov This information, often combined with results from SDS-PAGE (which determines the mass of individual subunits), suggested that the native enzyme is likely composed of four identical subunits. nih.gov

Chromatographic Purification Techniques

Gene Context and Comparative Genomics Analysis

Understanding the genetic basis of this compound metabolism relies heavily on gene context analysis and comparative genomics. Gene context analysis involves examining the neighboring genes of a target gene on the chromosome. Genes that function in the same metabolic pathway are often located together in clusters or operons, so their proximity provides clues to their function. nih.govnih.gov

This approach was pivotal in identifying the genes for this compound ammonia-lyase (kal), L-erythro-3,5-diaminohexanoate dehydrogenase (kdd), and 3-keto-5-aminohexanoate cleavage enzyme (kce). nih.gov By analyzing the gene context in bacteria known to ferment lysine, researchers could pinpoint candidate genes, which were then confirmed through recombinant expression and biochemical assays. nih.govresearchgate.net

Comparative genomics extends this analysis by comparing the genomes of different organisms. This has provided valuable insights into the distribution and evolution of the lysine fermentation pathway:

Pathway Distribution: Analysis of over 8000 bacterial genomes revealed that while the pathway for producing butyrate from pyruvate is widespread, the pathways utilizing lysine, 4-aminobutyrate, or glutarate are present in a much smaller number of genomes. nih.gov

Discovery of Variant Pathways: A gene context analysis of a metagenome from a wastewater treatment plant identified a novel this compound aminotransferase (kat). The presence of kat alongside the absence of kal suggested an alternative lysine fermentation route in these organisms. plos.org

Metabolic Potential in Diverse Environments: Genomic analysis of ammonia-oxidizing archaea from deep-sea sediments identified genes for both this compound aminotransferase (Kat) and this compound ammonia-lyase (Kal). oup.combiorxiv.org Since the full lysine fermentation pathway was absent, it is hypothesized that these archaea may scavenge this compound produced by other fermenting microorganisms in the sediment community. biorxiv.org

Table 2: Findings from Genomic Analysis of the this compound Pathway

Organism/EnvironmentKey FindingImplicationReference
Lysine-fermenting bacteriaIdentification of the kdd, kce, and kal genes.Completed the genetic map of the canonical lysine fermentation pathway. nih.gov
Gut microbiotaLysine fermentation pathway is less common than the pyruvate-to-butyrate pathway.Reveals differences in metabolic strategies between gut commensals and pathogens. nih.gov
Wastewater metagenomeDiscovery of a novel this compound aminotransferase (kat) and a variant pathway.Shows that alternative metabolic routes for lysine fermentation exist in nature. plos.org
Deep-sea archaeaPresence of Kat and Kal genes without the full lysine pathway.Suggests metabolic cross-feeding where archaea may utilize intermediates from other microbes. oup.combiorxiv.org

Future Perspectives in 3-aminobutyryl-coa Research

Discovery and Characterization of Novel Enzymes

The exploration of microbial diversity, particularly in uncultivated bacteria, is a promising frontier for identifying new enzymes involved in 3-aminobutyryl-CoA metabolism. nih.gov Metagenomic approaches have already proven successful in this area. nih.govresearchgate.net A notable discovery is a unique this compound aminotransferase (Kat) identified from a metagenome derived from an anaerobic digester. nih.govresearchgate.net This enzyme is part of a variant lysine fermentation pathway and catalyzes the conversion of this compound and α-ketoglutarate into acetoacetyl-CoA and glutamate. nih.gov

Biochemical characterization has shown that this novel aminotransferase is highly specific for CoA esters. nih.gov Its activity can be monitored spectrophotometrically by measuring the formation of acetoacetyl-CoA. nih.gov The discovery of this enzyme in organisms from two distinct bacterial phyla suggests that this alternative metabolic route may be widespread. nih.gov

Another key enzyme in the traditional lysine fermentation pathway is this compound ammonia-lyase, which converts L-3-aminobutyryl-CoA to crotonoyl-CoA and ammonia. researchgate.netwikipedia.org While this enzyme has been purified and characterized, further mechanistic studies are needed to fully understand its function. researchgate.net The ongoing search for novel enzymes is crucial for a complete understanding of this compound's role in microbial metabolism. nih.govmdpi.com

Table 1: Recently Characterized Enzymes in this compound Metabolism

Enzyme NameEC NumberSourceSubstratesProductsMetabolic Pathway
This compound aminotransferase (Kat)Not Assigned"Candidatus Cloacamonas acidaminovorans"This compound, α-ketoglutarateAcetoacetyl-CoA, GlutamateVariant Lysine Fermentation
This compound ammonia-lyase4.3.1.14Clostridium sp.L-3-aminobutyryl-CoACrotonoyl-CoA, NH3Lysine Fermentation

Elucidation of Undiscovered Metabolic Branches

Research into this compound has revealed the existence of previously unknown metabolic pathways. nih.gov The classical lysine fermentation pathway involves the deamination of this compound to crotonyl-CoA. nih.govresearchgate.net However, the discovery of the aforementioned this compound aminotransferase (Kat) has unveiled a variant pathway where this compound is directly converted to acetoacetyl-CoA. nih.gov This alternative route bypasses several enzymatic steps of the traditional pathway, indicating that our understanding of lysine degradation is incomplete. nih.gov

The existence of such variant pathways suggests that other undiscovered metabolic branches connected to this compound may exist in different organisms or environments. researchgate.net For instance, some ammonia-oxidizing archaea in marine sediments possess genes for enzymes that could potentially metabolize this compound, even though the complete lysine fermentation pathway has not been identified in these organisms. researchgate.net This raises the possibility that they might acquire this intermediate from other microorganisms in their community. researchgate.net

Furthermore, the study of related amino acid metabolic pathways, such as the biosynthesis of β-alanine, has uncovered novel routes that arise from the promiscuous activities of existing enzymes. nih.govnih.gov While not directly involving this compound, these discoveries highlight the potential for metabolic plasticity and the existence of yet-to-be-discovered pathways where this compound could play a role. The elucidation of these pathways is essential for a comprehensive view of cellular metabolism. mdpi.comnih.gov

Table 2: Comparison of Classical and Variant Lysine Fermentation Pathways for this compound

FeatureClassical PathwayVariant Pathway
Key Enzyme This compound ammonia-lyaseThis compound aminotransferase (Kat)
Reaction DeaminationTransamination
Immediate Product Crotonyl-CoAAcetoacetyl-CoA
Number of Steps to Acetoacetyl-CoA MultipleOne

Potential in Biochemical Pathway Engineering

The enzymes and pathways involving this compound present significant opportunities for metabolic engineering and synthetic biology. google.comnih.gov By introducing heterologous genes into microbial hosts like Escherichia coli, it is possible to construct novel biochemical pathways for the production of valuable chemicals. google.comnih.gov

One area of interest is the production of biofuels and platform chemicals. For example, this compound deaminase has been identified as a key enzyme in engineered pathways for the synthesis of butadiene from acetyl-CoA. google.com In these proposed pathways, this compound serves as an intermediate that is converted to crotonyl-CoA, a precursor to butadiene. google.com

Moreover, the principles learned from engineering pathways involving other acyl-CoA intermediates can be applied to those with this compound. The engineering of pathways for compounds such as β-alanine and various lactams often involves the activation of precursor molecules to their CoA thioesters, a strategy that could be adapted for new pathways starting from or passing through this compound. frontiersin.orgresearchgate.net The development of efficient microbial cell factories for the production of these chemicals relies on the discovery and optimization of enzymes like those involved in this compound metabolism. researchgate.netnih.gov

Table 3: Potential Applications of this compound Metabolism in Biochemical Engineering

Application AreaTarget ProductKey Enzyme/IntermediateHost Organism (Example)
Biofuel ProductionButadieneThis compound deaminaseEscherichia coli
Platform Chemical SynthesisCrotonyl-CoAThis compound deaminaseEngineered Microbes
Novel Amino Acid ProductionL-2-aminobutyric acidTransaminases acting on related keto-acidsEscherichia coli

Q & A

Q. How can researchers resolve contradictions in reported metabolic roles of this compound?

  • Methodological Answer : Discrepancies (e.g., classical vs. variant pathways) require comparative genomics (e.g., identifying kat vs. kal gene prevalence in metagenomes) and isotopic tracing to track carbon flow. For example, 13C^{13}\text{C}-labeled lysine can clarify whether acetoacetyl-CoA arises via Kat or classical enzymes . Kinetic studies (Table 1) further distinguish pathway efficiency under varying pH and substrate conditions .

Q. What are the kinetic parameters of this compound transaminase (Kat), and how are they determined?

  • Methodological Answer : Kat’s kinetics are measured using saturating substrate concentrations of (3S)-3-aminobutyryl-CoA and α-ketoglutarate. Activity peaks at pH 8.0, with optimal buffer conditions (e.g., Tris/HCl). Parameters like KmK_m and VmaxV_{max} are derived from spectrophotometric data (310 nm) and validated via LC/MS .

Q. What is the mechanistic role of this compound ammonia-lyase in its catabolism?

  • Methodological Answer : This enzyme catalyzes the reversible deamination of this compound to crotonyl-CoA (EC 4.3.1.14). The reaction is PLP-dependent and confirmed via in vitro assays with purified enzymes. Crotonyl-CoA formation is detected via HPLC or enzymatic coupling to NADH-dependent reductases .

Key Research Gaps

  • The biological relevance of the variant lysine pathway in energy conservation remains unclear, as it suppresses crotonyl-CoA reduction, a step linked to electron bifurcation in syntrophic bacteria .
  • Genetic knockouts of kat and atoA/atoD in model organisms (e.g., Cloacamonas) are needed to validate pathway dominance .

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